molecular formula C34H35NO6 B1271915 Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside CAS No. 33493-71-9

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside

Cat. No. B1271915
CAS RN: 33493-71-9
M. Wt: 553.6 g/mol
InChI Key: GNACBNSYIVTBNV-UPYFENACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is an extensively employed compound in the biomedical sector . It showcases immense complexity and variability and is a cornerstone in glycoside synthesis for the advancement of pharmaceuticals and ailment interventions .


Synthesis Analysis

This compound is a cornerstone in glycoside synthesis for the advancement of pharmaceuticals and ailment interventions . It is extensively utilized in the realm of biomedical research, holding utmost significance in comprehending the intricate interplay of carbohydrates with drugs and diseases .


Molecular Structure Analysis

The molecular formula of Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is C34H35NO6 . It has an average mass of 553.645 Da and a monoisotopic mass of 553.246460 Da .


Chemical Reactions Analysis

This compound is used as an inhibitor of O-linked glycosylation in a variety of cell lines . It also inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in HT-29 cells .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 748.0±60.0 °C at 760 mmHg . The vapor pressure is 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 114.4±3.0 kJ/mol . The flash point is 406.2±32.9 °C . The index of refraction is 1.647 . The molar refractivity is 157.1±0.4 cm3 . It has 7 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Proteomics Research

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Antiviral and Antibacterial Agents

This compound has been used in the crafting of antiviral and antibacterial agents . It could potentially be used in the development of new drugs to combat various infections.

Cancer Therapies

The compound has been explored for its potential in revolutionary therapies in cancer . It could be used in the development of new treatments or drugs for various types of cancer.

Diabetes Treatments

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside has been linked to research in diabetes . It could be used in the development of new treatments or drugs for diabetes.

Synthesis of Other Compounds

This compound has been used as a building block for the synthesis of other compounds . For example, it has been used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside .

Carbohydrate-based Therapeutic Drugs

Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside plays a pivotal function in the composition of carbohydrate-based therapeutic drugs . These drugs hold promise in research of an array of ailments including malignancies and infectious maladies .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNACBNSYIVTBNV-UPYFENACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369210
Record name ST50319384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide

CAS RN

33493-71-9
Record name ST50319384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 3
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 4
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 5
Reactant of Route 5
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Reactant of Route 6
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.